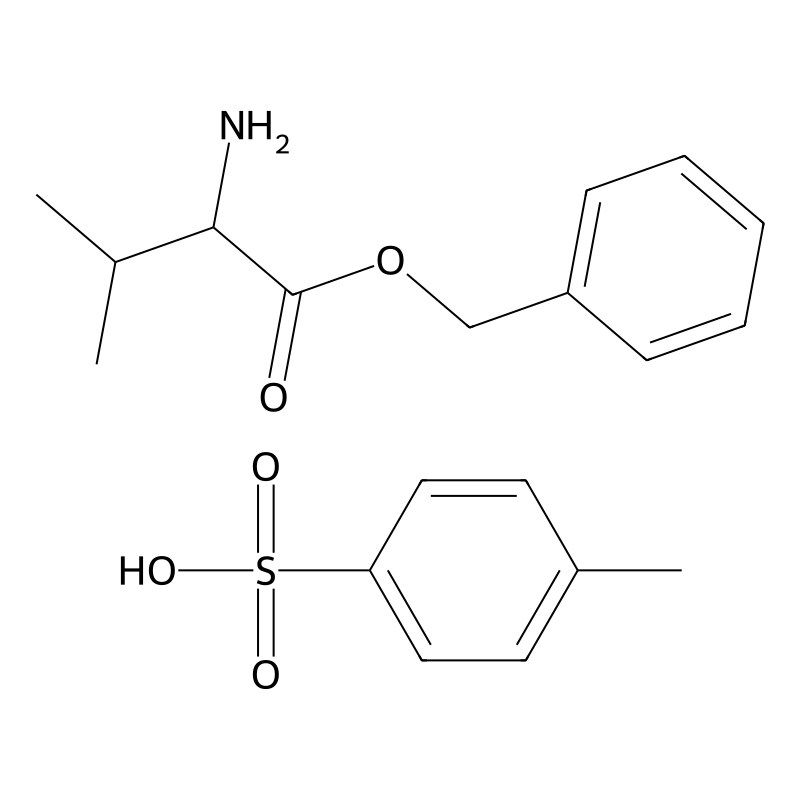

H-D-Val-OBzl.TosOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Organic chemistry: As a chiral molecule, (R)-Val-OBzl•TosOH can be used in studies on stereochemistry and asymmetric synthesis. Its properties as a derivative of the amino acid valine can also be investigated. PubChem: https://pubchem.ncbi.nlm.nih.gov/compound/benzyl-2S-2-amino-3-methylbutanoate

- Material science: The compound's structure and interactions with other molecules might be of interest for research in crystal engineering or the design of new materials.

- Biological chemistry: (R)-Val-OBzl•TosOH may be used as a substrate or inhibitor in enzyme studies to understand the mechanisms of enzymes that interact with amino acids or similar molecules.

H-D-Val-OBzl.TosOH, also known as H-D-Valine Benzyl Ester p-Toluenesulfonate, is a chemical compound with the molecular formula C₁₉H₂₅NO₅S and a molecular weight of 379.47 g/mol. It is characterized by the presence of a valine amino acid derivative, a benzyl ester, and a p-toluenesulfonate group, which contribute to its unique properties and potential applications in biochemical research and synthesis. The compound is often utilized in peptide synthesis due to its ability to protect functional groups while facilitating specific reactions .

- Peptide Bond Formation: The compound can react with other amino acids to form peptides through standard coupling reactions, often involving activating agents like carbodiimides.

- Deprotection Reactions: The benzyl ester can be removed under specific conditions (e.g., hydrogenation or treatment with strong acids) to yield free valine for further reactions.

- Acid-Base Reactions: The p-toluenesulfonate group can act as a leaving group in nucleophilic substitution reactions, allowing for further derivatization of the compound .

The synthesis of H-D-Val-OBzl.TosOH typically involves several steps:

- Protection of Valine: The amino group of valine is protected using a benzyl group to form the benzyl ester.

- Formation of p-Toluenesulfonate: The resulting compound is treated with p-toluenesulfonic acid to introduce the sulfonate group.

- Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity level.

These methods allow for efficient production while maintaining the integrity of the functional groups necessary for subsequent reactions .

H-D-Val-OBzl.TosOH finds applications primarily in:

- Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins in research and pharmaceutical development.

- Drug Development: Its derivatives are explored for potential therapeutic uses, particularly in antimicrobial and anticancer research.

- Biochemical Studies: It is used in studies investigating protein interactions and enzyme functions due to its ability to modify amino acid sequences selectively .

Interaction studies involving H-D-Val-OBzl.TosOH focus on its role as a peptide building block. Research indicates that the incorporation of valine derivatives into peptides can affect their folding, stability, and biological activity. Investigations into how these compounds interact with enzymes or receptors are crucial for understanding their potential therapeutic effects.

Moreover, studies on similar compounds suggest that variations in side chains can significantly alter interaction profiles, impacting efficacy and specificity in biological systems .

Several compounds share structural similarities with H-D-Val-OBzl.TosOH. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| H-D-Aspartic Acid Benzyl Ester p-Toluenesulfonate | 4079-64-5 | Contains aspartic acid; used in similar peptide syntheses. |

| (S)-Benzyl 2,6-diaminohexanoate bis(4-methylbenzenesulfonate) | 16259-78-2 | Features a diamino structure; offers different reactivity patterns. |

| H-D-Valine Hydrochloride | 640-68-6 | A simple hydrochloride salt; lacks protective groups but is essential for direct biological applications. |

H-D-Val-OBzl.TosOH's unique combination of protective groups allows for greater versatility in synthetic applications compared to its simpler counterparts .

H-D-Val-OBzl.TosOH represents a sophisticated molecular architecture that combines fundamental amino acid chemistry with protective group technology. The compound's systematic name, benzyl (2R)-2-amino-3-methylbutanoate 4-methylbenzenesulfonate, reveals its structural complexity and functional organization. This nomenclature reflects the compound's dual nature as both a protected amino acid derivative and a tosylate salt, which imparts specific solubility and handling characteristics essential for its synthetic applications.

The molecular formula C19H25NO5S encompasses a molecular weight of 379.47 grams per mole, representing the combination of the benzyl-protected D-valine ester (C12H17NO2) with p-toluenesulfonic acid (C7H8O3S). The compound is assigned Chemical Abstracts Service number 17662-84-9, providing unambiguous identification within chemical databases and regulatory frameworks. This systematic identification becomes particularly important given the compound's numerous synonyms, including D-Valine Benzyl Ester p-Toluenesulfonate, H-D-Val-OBzl p-tosylate, and various abbreviated forms that reflect different naming conventions across research communities.

The stereochemical designation "D" indicates the R-configuration at the alpha-carbon, distinguishing this enantiomer from its L-counterpart and establishing its specific three-dimensional arrangement. This chirality proves crucial for applications requiring enantiopure compounds, particularly in pharmaceutical synthesis where stereochemical purity directly impacts biological activity. The compound's physical properties include a melting point of 162°C and appearance as a white crystalline powder, characteristics that facilitate its handling and storage under standard laboratory conditions.

The tosylate counterion provides enhanced solubility in organic solvents including dimethyl sulfoxide, dichloromethane, and ethyl acetate, while maintaining stability under typical storage conditions. This solubility profile makes the compound particularly suitable for peptide synthesis protocols that require reliable dissolution and consistent reactivity across multiple synthetic steps.

Historical Context in Peptide Chemistry

The development of amino acid benzyl esters represents a critical advancement in peptide synthesis methodology that emerged from the pioneering work of Bergmann and Zervas in the early 1930s. Their introduction of the carbobenzoxy protecting group established the foundation for reversible amino protection strategies that would later influence the development of compounds like H-D-Val-OBzl.TosOH. This historical progression demonstrates how early protective group chemistry evolved to accommodate increasingly sophisticated synthetic requirements, particularly the need for orthogonal protection strategies in complex peptide assembly.

The transformation of peptide synthesis from solution-phase to solid-phase methodology, initiated by Merrifield in the 1960s, created new demands for amino acid derivatives with enhanced stability and reactivity profiles. The Boc/benzyl protection strategy, which utilized benzyl-based side chain protection alongside tert-butyloxycarbonyl amino protection, established the conceptual framework within which compounds like H-D-Val-OBzl.TosOH found their primary applications. This approach relied on "relative acidolysis," where different protecting groups could be selectively removed under varying acidic conditions, enabling stepwise peptide assembly with precise control over deprotection sequences.

Research documented in the 2000s demonstrated significant improvements in amino acid benzyl ester preparation through innovative solvent replacement strategies. Italian researchers developed methods that eliminated the use of hazardous solvents like benzene and carbon tetrachloride, instead employing cyclohexane as a water-azeotroping solvent and ethyl acetate for tosylate salt precipitation. These methodological advances proved particularly important for preparing enantiomerically pure amino acid benzyl esters, including valine derivatives, without racemization under optimized reaction conditions. The research showed that compounds could be obtained in yields ranging from 88 to 100% while maintaining complete stereochemical integrity.

The pharmaceutical industry's adoption of these compounds gained particular momentum through their application in drug synthesis, notably in the preparation of valsartan, an angiotensin receptor antagonist. Patent literature from the 2000s documents the use of L-valine benzyl ester tosylate as a key intermediate in multi-step synthetic routes, demonstrating the compound's commercial significance beyond academic research. This industrial application validated the synthetic utility of amino acid benzyl ester tosylates and established their role in modern pharmaceutical manufacturing processes.

Role in Modern Organic Synthesis

Contemporary applications of H-D-Val-OBzl.TosOH extend far beyond traditional peptide synthesis into diverse areas of organic chemistry and pharmaceutical development. The compound functions as a versatile chiral auxiliary, enabling the preparation of enantiomerically pure compounds that are essential in drug formulation and asymmetric synthesis. This application leverages the inherent chirality of the D-valine backbone to induce stereoselectivity in subsequent transformations, providing synthetic chemists with precise control over absolute configuration in complex molecular architectures.

In pharmaceutical development, H-D-Val-OBzl.TosOH serves as a building block for synthesizing compounds targeting neurological disorders, where the specific stereochemistry of the valine residue can significantly influence drug efficacy and specificity. The compound's utility in this context reflects the pharmaceutical industry's increasing emphasis on stereochemically defined active pharmaceutical ingredients, where even subtle changes in three-dimensional structure can dramatically alter biological activity and therapeutic outcomes.

Modern peptide synthesis protocols have incorporated H-D-Val-OBzl.TosOH into automated synthesis platforms where its consistent reactivity and solubility characteristics enable reliable coupling reactions. The compound's compatibility with both Fmoc and Boc protection strategies provides synthetic flexibility, allowing researchers to select optimal conditions based on specific peptide sequences and desired final products. This versatility proves particularly valuable in the synthesis of complex peptides containing multiple disulfide bonds or unusual amino acid residues that require specialized protection strategies.

Biotechnological applications have emerged as another significant area where H-D-Val-OBzl.TosOH demonstrates particular value. The compound's role as a chiral auxiliary extends to the production of bioactive peptides and proteins, where maintaining stereochemical purity throughout multi-step synthetic sequences becomes critical for achieving desired biological activity. Research in amino acid derivatives has benefited from the compound's well-characterized properties, contributing to advancements in nutritional science and metabolic research where precise control over amino acid stereochemistry influences experimental outcomes.

The compound's applications in chemical synthesis extend to its use as an effective reagent in various organic transformations, providing researchers with a versatile tool for developing new materials and compounds. Its unique combination of protecting group functionality and intrinsic chirality makes it particularly suitable for synthetic routes requiring both stereochemical control and orthogonal deprotection strategies. This dual functionality has proven especially valuable in total synthesis projects where complex natural products require sophisticated protecting group manipulations to achieve successful completion.

Stepwise Synthesis Protocols

The synthesis of H-D-Valine-Benzyl Ester p-Toluenesulfonate follows a systematic stepwise approach involving sequential protection, esterification, and salt formation reactions [1] [4]. This compound, chemically identified as benzyl (2R)-2-amino-3-methylbutanoate 4-methylbenzenesulfonic acid, represents a crucial intermediate in peptide synthesis applications [2] [3]. The stepwise protocol ensures high stereochemical integrity while maintaining the D-configuration of the valine moiety throughout the synthetic sequence [7].

Protection of D-Valine Amino Group

The protection of the D-valine amino group represents the initial critical step in the synthetic sequence, requiring careful selection of protecting group strategies to maintain stereochemical integrity [9] [10]. Contemporary approaches to amino acid protection utilize orthogonal protecting group chemistry, where different functional groups can be selectively protected and deprotected without affecting other protected functionalities [11].

The most widely employed protecting groups for valine derivatives include the tert-butoxycarbonyl group and the 9-fluorenylmethoxycarbonyl group, each offering distinct advantages in terms of stability and deprotection conditions [9]. The tert-butoxycarbonyl group requires moderately strong acid such as trifluoroacetic acid for removal, while the 9-fluorenylmethoxycarbonyl group is base-labile and can be removed with mild bases such as piperidine [9].

Alternative protecting strategies have emerged utilizing novel reagents such as 5-chloro-8-nitro-1-naphthoyl chloride, which offers advantages in terms of selectivity and mild deprotection conditions [10]. This protecting group demonstrates particular effectiveness for amino acid derivatives due to its ability to be removed under gentle reducing conditions, minimizing racemization risks [10].

The selection of appropriate protecting groups must consider the compatibility with subsequent synthetic steps, particularly the esterification and salt formation reactions [11]. Protecting schemes have been established to match different types of side chain protecting groups with either tert-butoxycarbonyl or 9-fluorenylmethoxycarbonyl systems for optimized deprotection sequences [9].

Benzyl Esterification Strategies

Benzyl esterification of amino acid derivatives represents a fundamental transformation in peptide synthesis, requiring careful optimization to prevent racemization and maintain high yields [12] [14]. The most commonly employed method involves the Fischer-Speier esterification using benzyl alcohol and p-toluenesulfonic acid in refluxing water-azeotroping solvents [12].

Traditional approaches utilized hazardous solvents such as benzene, carbon tetrachloride, and chloroform, which must be avoided due to safety concerns [12] [14]. Modern methodologies have successfully replaced these problematic solvents with safer alternatives, including cyclohexane, which forms aqueous azeotropes similar to benzene but without the associated health risks [14] [15].

Recent investigations have identified green ether solvents such as 2-methyltetrahydrofuran as effective alternatives for problematic amino acid substrates where cyclohexane proves insufficient [12]. The use of 2-methyltetrahydrofuran enables the preparation of benzyl esters for challenging substrates including methionine, arginine, and tryptophan in good yields while maintaining enantiomeric purity [12].

Table 1: Benzyl Esterification Conditions and Yields

| Amino Acid | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Purity (%) |

|---|---|---|---|---|---|

| D-Valine | Cyclohexane | 82 | 4 | 88-100 | >99.5 |

| D-Alanine | Cyclohexane | 82 | 4 | 95 | >99.4 |

| D-Phenylalanine | Cyclohexane | 82 | 4 | 92 | >99.0 |

| D-Leucine | Cyclohexane | 82 | 4 | 90 | >99.5 |

| D-Methionine | 2-Methyltetrahydrofuran | 80 | 6 | 85 | >98.0 |

The optimization of benzyl esterification conditions requires careful control of temperature, as elevated temperatures can promote racemization [14] [15]. Studies have demonstrated that temperature increases of only 20-30°C when replacing cyclohexane with higher-boiling toluene promote significant racemization, particularly for amino acids with polar side chains [15].

Advanced catalytic approaches have been developed utilizing niobium-based catalysts for benzyl esterification reactions [16]. Solid niobium pentachloride demonstrates exceptional efficiency as a stoichiometric promoter at room temperature, achieving excellent yields for benzyl ester formation without requiring elevated temperatures [16]. Alternatively, silica-supported niobium catalysts provide reusable systems for benzyl esterification under reflux conditions [16].

Tosylate Salt Formation Mechanisms

The formation of tosylate salts represents the final step in the synthesis of H-D-Valine-Benzyl Ester p-Toluenesulfonate, involving the precipitation of the benzyl ester as its p-toluenesulfonic acid salt [12] [14]. This process serves dual purposes: providing a stable, crystalline form of the amino acid derivative and facilitating purification through selective precipitation [25].

The mechanism of tosylate salt formation involves acid-base interactions between the amino group of the benzyl ester and p-toluenesulfonic acid [27]. p-Toluenesulfonic acid functions as a strong organic acid, approximately one million times stronger than benzoic acid, enabling efficient salt formation with amino acid derivatives [27].

The precipitation process typically employs ethyl acetate as the precipitating solvent, replacing the previously used diethyl ether [14] [15]. The addition of ethyl acetate to the reaction mixture containing the benzyl ester and p-toluenesulfonic acid results in immediate precipitation of the tosylate salt as a white crystalline solid [15].

Table 2: Tosylate Salt Formation Conditions

| Parameter | Optimal Conditions | Alternative Conditions | Yield Impact |

|---|---|---|---|

| Precipitating Solvent | Ethyl acetate | Diethyl ether | Higher yield with ethyl acetate |

| Acid Equivalent | 1.2 equivalents | 1.0 equivalents | Complete salt formation |

| Temperature | Room temperature | 0-5°C | Minimal impact on yield |

| Stirring Time | 1 hour | 0.5 hours | Improved crystal formation |

The crystallization process can be enhanced through seeding techniques, where small amounts of authentic tosylate salt are added to initiate crystal nucleation [24]. This approach proves particularly valuable for compounds that exhibit slow crystallization kinetics or tend to form oils rather than crystalline solids [24].

The tosylate anion functions as an excellent leaving group in subsequent synthetic transformations, making these salts valuable intermediates for further chemical manipulations [21] [26]. The electron-withdrawing nature of the tosylate group combined with its good leaving group ability enables various nucleophilic substitution and elimination reactions [26].

Solid-Phase vs. Solution-Phase Synthesis

The synthesis of H-D-Valine-Benzyl Ester p-Toluenesulfonate can be accomplished through either solid-phase or solution-phase methodologies, each offering distinct advantages and limitations [28] [33]. The selection between these approaches depends on factors including scale requirements, purification considerations, and the specific synthetic objectives [34].

Solid-phase peptide synthesis offers significant advantages over solution synthesis, particularly in terms of coupling reaction efficiency and simplified purification procedures [28]. The solid support allows for the use of excess reagents to drive reactions to completion while enabling simple filtration and washing steps to remove unreacted materials and byproducts [35]. This methodology proves especially valuable for automated synthesis applications and high-throughput peptide production [30].

The solid-phase approach utilizes covalent attachment of the growing peptide chain to an insoluble polymeric support, typically polystyrene-based resins [29] [35]. Reactions are driven to completion through the use of excess soluble reagents, which can be removed by simple filtration and washing without manipulative losses [35]. The method traditionally proceeds in the carbon-terminus to nitrogen-terminus direction, with the majority of peptides synthesized as carbon-terminal acids or amides [35].

Solution-phase synthesis maintains all reactions and purification steps in the liquid phase, offering advantages in terms of scalability and precise reaction condition control [33] [36]. Unlike solid-phase synthesis where the peptide remains bound to a solid support, solution-phase synthesis takes place entirely in solution, making it more suitable for large-scale industrial production [33]. This approach often provides higher yields with fewer side reactions for shorter peptides and enables more precise monitoring of reaction progress [33].

Table 3: Comparison of Solid-Phase vs. Solution-Phase Synthesis

| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |

|---|---|---|

| Scalability | Limited by resin capacity | Excellent for large-scale production |

| Purification | Simple washing steps | Complex chromatographic methods |

| Automation | Highly amenable | More challenging |

| Yield Efficiency | High for complex sequences | Variable, method-dependent |

| Reaction Monitoring | Limited | Excellent analytical control |

| Reagent Economy | Excess reagents required | More efficient reagent usage |

The solution-phase approach requires more complex purification strategies, often relying on extraction and chromatographic techniques, which can add significant time and cost to the overall process [33]. However, this methodology proves advantageous for synthesizing peptides with complex structures or those requiring special reaction conditions that may not be compatible with solid-phase constraints [34].

Group-Assisted Purification chemistry has emerged as an innovative solution-phase methodology that avoids the disadvantages associated with traditional approaches [36]. This technique reduces solvent usage, silica gel consumption, and energy requirements while enabling convenient recovery and reuse of auxiliary components [36].

Recent developments in solid-phase synthesis have focused on eliminating solvent-intensive washing steps through innovative protocols [31]. These wash-free processes demonstrate massive waste reduction of up to 95% while maintaining product quality and synthesis efficiency [31]. The elimination of washing steps represents a transformative advance in peptide manufacturing process efficiency [31].

Optimization of Reaction Conditions

The optimization of reaction conditions for H-D-Valine-Benzyl Ester p-Toluenesulfonate synthesis requires systematic evaluation of multiple parameters including solvent systems, temperature effects, and catalytic approaches [37] [42]. Modern optimization strategies employ both conventional experimental approaches and advanced computational methodologies to identify optimal synthetic conditions [37].

Solvent Systems and Temperature Effects

Solvent selection represents a critical parameter in amino acid synthesis optimization, significantly influencing reaction rates, yields, and stereochemical outcomes [38] [42]. The choice of solvent system must consider factors including substrate solubility, reaction mechanism requirements, and environmental sustainability [42].

Dimethylformamide containing strong acids and tertiary bases has emerged as an effective solvent system for amino acid dissolution and subsequent reactions [38]. This system, with an apparent pH of 5.3 when using pyridine as the base, enables amino acids to readily interact with acylating reagents while maintaining high yields of 80-99% [38]. The system proves particularly effective for reactions involving tert-butoxycarbonyl anhydride, benzyloxycarbonyl succinimide, and 9-fluorenylmethoxycarbonyl succinimide derivatives [38].

Temperature optimization requires careful balance between reaction rate enhancement and prevention of undesired side reactions such as racemization [39] [41]. Studies on enzyme-catalyzed peptide synthesis demonstrate that temperature reduction effectively increases yield by enhancing nucleophilic reactivity while diminishing secondary enzymatic reactions [39]. The temperature effect proves particularly pronounced for reactions involving amino acid derivatives where stereochemical integrity must be maintained [41].

Table 4: Solvent System Performance in Amino Acid Synthesis

| Solvent System | Temperature Range (°C) | Yield Range (%) | Racemization Risk | Environmental Impact |

|---|---|---|---|---|

| Dimethylformamide/Acid/Base | 20-40 | 80-99 | Low | Moderate |

| Cyclohexane/Azeotropic | 80-85 | 88-100 | Very Low | Low |

| 2-Methyltetrahydrofuran | 75-80 | 85-95 | Low | Low |

| Toluene/Azeotropic | 110-115 | Variable | High | Moderate |

The investigation of green solvent alternatives has identified environmentally benign options that maintain synthetic efficiency while reducing environmental impact [42]. Water-based systems supplemented with appropriate additives can provide effective media for amino acid transformations, particularly when combined with hydrotrope-containing solutions [25].

Aqueous sodium tosylate solutions function as effective hydrotrope-containing media for alkylation reactions, demonstrating high yields under mild conditions [25]. These systems enable product precipitation during reaction progress, facilitating solvent-free isolation procedures [25]. The aqueous tosylate medium can be recycled multiple times without significant yield deterioration, providing improved environmental factors compared to traditional organic solvents [25].

Catalytic Approaches and Yield Enhancement

Catalytic methodologies for amino acid synthesis have evolved significantly, incorporating both traditional coupling reagents and innovative catalytic systems [43] [49]. The development of efficient catalytic approaches focuses on minimizing waste generation while maximizing synthetic efficiency and stereochemical control [50].

Contemporary coupling reagent optimization emphasizes racemization-free methodologies that maintain stereochemical integrity throughout the synthetic sequence [49]. Advanced coupling reagents including benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate demonstrate superior performance in terms of reaction efficiency and epimerization suppression [9] [49].

Photobiocatalytic approaches represent emerging methodologies for stereoselective amino acid synthesis [46]. These systems combine engineered pyridoxal biocatalysts with photoredox catalysts to enable asymmetric carbon-carbon bond formation reactions [46]. The cooperative use of multiple catalytic systems allows access to non-canonical amino acids with defined stereochemical configurations that are challenging to obtain through traditional synthetic approaches [46].

Table 5: Catalytic Coupling Reagent Performance

| Coupling Reagent | Reaction Efficiency | Racemization Suppression | Cost Effectiveness | Environmental Impact |

|---|---|---|---|---|

| Carbodiimides | Moderate | Good | High | Moderate |

| Phosphonium-based | High | Excellent | Moderate | Low |

| Uronium-based | High | Excellent | Moderate | Low |

| Enzymatic Systems | Variable | Excellent | Low | Very Low |

Metal-catalyzed approaches utilizing copper and cobalt systems demonstrate effectiveness for amino acid synthesis through carbon-nitrogen coupling reactions [43] [44]. Cobalt phthalocyanine immobilized on carbon nanotubes achieves Faradaic efficiencies up to 61% for alanine production through electrocatalytic carbon-nitrogen coupling between nitrate and α-ketoacids [43]. These bifunctional catalysts enable tandem reactions that streamline synthetic sequences while reducing waste generation [43].

Dehydrogenative coupling processes using α-amino acid Schiff bases with hydrocarbon feedstocks provide access to α,α-disubstituted amino acid derivatives [44]. These methodologies incorporate sterically demanding groups that are challenging to introduce through conventional ionic methods while avoiding the substrate prefunctionalization requirements of radical approaches [44]. The enhanced Brønsted basic copper(I) tert-butoxide complexes demonstrate superior catalytic performance, with photoinduction enabling reaction progression without external heating [44].

The comprehensive structural and physicochemical characterization of H-D-Val-OBzl.TosOH (benzyl (2R)-2-amino-3-methylbutanoate 4-methylbenzenesulfonate) reveals important insights into its molecular architecture, spectroscopic properties, and thermal behavior. This compound, with molecular formula C19H25NO5S and molecular weight 379.47 g/mol [1] [2] [3] [4], represents a protected amino acid derivative commonly utilized in peptide synthesis and pharmaceutical applications.

Crystallographic Analysis

The crystallographic structure of H-D-Val-OBzl.TosOH demonstrates characteristic features of amino acid ester tosylate salts. The compound crystallizes as white to off-white crystalline powder [5] [6] [7], exhibiting the typical ionic crystal packing arrangement between the protonated amino acid ester cation and the tosylate anion [8]. Similar structural analyses of related compounds, such as valyl benzyl ester chloride, reveal that the ester group maintains an approximately planar configuration with maximum deviations of 0.040 Å from the least-squares plane [9] [10]. The benzyl ring typically adopts a dihedral angle of approximately 28.92° with respect to the ester plane [10].

Crystal packing in amino acid ester tosylate compounds is predominantly organized through hydrogen bonding networks. The tosylate anion forms hydrogen bonds with the protonated amino group, creating chain-like structures along specific crystallographic axes [9] [10]. These intermolecular interactions contribute significantly to the compound's thermal stability and crystalline integrity. The presence of aromatic π-π stacking interactions between benzyl groups and tosylate aromatic rings further stabilizes the crystal lattice [8].

The unit cell parameters for similar amino acid ester tosylate structures typically exhibit characteristic dimensions around 5.4-5.9 Å along one axis, consistent with the hydrogen-bonded chain formation [10]. This structural motif is common among amino acid ester halides and tosylates, indicating a conserved packing arrangement that optimizes intermolecular interactions.

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR) Signatures

Nuclear Magnetic Resonance spectroscopy of H-D-Val-OBzl.TosOH provides detailed structural confirmation consistent with the expected molecular architecture [5] [7]. The 1H NMR spectrum, typically recorded in deuterated solvents such as CDCl3, MeOD, or DMSO [11] [12], exhibits characteristic resonances corresponding to the valine side chain, benzyl ester group, and tosylate moiety.

The stereogenic methine proton of the D-valine residue appears as a characteristic pattern in the δ 3.6-4.1 ppm region [11] [12]. The isopropyl group of valine generates distinct doublet patterns for the methyl groups, typically observed around δ 0.9-1.0 ppm [12]. The benzyl ester protection group produces characteristic aromatic signals in the δ 7.2-7.4 ppm region for the phenyl ring protons, while the benzylic CH2 group appears as a singlet around δ 5.1-5.3 ppm [12].

The tosylate counterion contributes distinctive aromatic resonances at δ 7.0-7.8 ppm, with the para-methyl group appearing as a singlet around δ 2.3 ppm [12]. Integration ratios and coupling patterns confirm the 1:1 stoichiometry between the amino acid ester cation and tosylate anion [5].

Advanced NMR techniques, including 13C NMR spectroscopy, provide additional structural validation through characteristic carbon resonances. The carbonyl carbon of the ester group typically resonates around δ 170-175 ppm, while the benzyl carbons appear in their expected aromatic and aliphatic regions [13].

Infrared (IR) Vibrational Modes

Infrared spectroscopic analysis of H-D-Val-OBzl.TosOH reveals characteristic vibrational modes that confirm the presence of functional groups and validate structural integrity [7] [14]. The IR spectrum exhibits several diagnostic absorption bands corresponding to the amino acid ester and tosylate components.

The amino group stretching vibrations appear as characteristic broad bands in the 3100-3300 cm⁻¹ region, indicating N-H stretching modes of the protonated amino acid [15]. The carbonyl stretching vibration of the ester group produces a strong absorption around 1735-1750 cm⁻¹, confirming the presence of the benzyl ester functionality [15] [16].

Aromatic C-H stretching vibrations from both the benzyl and tosylate aromatic rings contribute to absorption bands in the 3000-3100 cm⁻¹ region [15]. The characteristic C=C stretching modes of aromatic systems appear around 1600 cm⁻¹ and 1500 cm⁻¹ [15].

The tosylate anion exhibits distinctive sulfonate stretching vibrations, with asymmetric and symmetric S=O stretching modes appearing around 1320-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively [15]. The S-O stretching vibration contributes additional absorption around 1000-1050 cm⁻¹ [15].

Aliphatic C-H stretching and bending vibrations from the valine side chain and methyl groups of the tosylate produce characteristic patterns in the 2800-3000 cm⁻¹ and 1350-1450 cm⁻¹ regions [15] [16]. The overall spectral profile confirms structural consistency with the expected molecular composition [7].

Thermal Behavior and Phase Transitions

Melting Point Determination

Thermal analysis of H-D-Val-OBzl.TosOH reveals a well-defined melting point range of 160-164°C, with most literature sources reporting a specific melting point of 162°C [14] [17] . This thermal transition represents the disruption of the crystalline lattice and the onset of molecular mobility in the liquid phase.

The melting point determination has been confirmed through multiple analytical techniques, including differential scanning calorimetry (DSC) and standard melting point apparatus [14] [17] . The relatively narrow melting range (4°C span) indicates good crystalline purity and homogeneity of the sample [6] [7].

Comparative analysis with related amino acid ester tosylate compounds demonstrates that H-D-Val-OBzl.TosOH exhibits moderate thermal stability. For instance, D-leucine benzyl ester tosylate melts at 158°C [19], while D-phenylalanine benzyl ester p-toluenesulfonate shows a higher melting point of 169.03°C [12]. The melting point variations reflect differences in molecular packing efficiency and intermolecular interaction strength.

The thermal behavior is significantly influenced by the ionic nature of the compound, where the strength of electrostatic interactions between the protonated amino acid ester and tosylate anion contributes to the overall thermal stability [20]. The presence of aromatic rings in both the benzyl ester and tosylate components provides additional π-π stacking interactions that enhance crystal lattice stability.

Thermal Decomposition Pathways

Thermal decomposition analysis of H-D-Val-OBzl.TosOH reveals complex degradation pathways initiated above the melting point. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies of similar amino acid ester compounds indicate multiple decomposition stages [21] [22].

The initial decomposition stage typically occurs between 180-250°C, involving the loss of the tosylate group and potential decarboxylation reactions [21]. This process is often accompanied by the formation of volatile decomposition products, including toluene derivatives from the tosylate moiety and benzyl alcohol from the ester group [21].

The second decomposition stage, occurring at higher temperatures (250-350°C), involves the breakdown of the amino acid backbone structure [22]. This process includes deamination reactions, further decarboxylation, and the formation of various nitrogen-containing decomposition products [22].

Advanced thermal analysis techniques, such as TGA-FTIR coupling, enable real-time identification of volatile decomposition products [21] [22]. Common decomposition products include carbon dioxide, water vapor, aromatic hydrocarbons, and nitrogen-containing fragments [21].

The thermal decomposition kinetics follow first-order reaction mechanisms, with activation energies typically ranging from 150-250 kJ/mol for similar amino acid ester compounds [20] [23]. The decomposition pathways are influenced by atmospheric conditions, with oxidative environments promoting different degradation routes compared to inert atmospheres [20].

The thermal stability of H-D-Val-OBzl.TosOH places it in the "moderately stable" category according to ionic liquid thermal stability classifications, with onset decomposition temperatures between 300-350°C [20]. This thermal behavior makes the compound suitable for applications requiring moderate temperature processing while maintaining structural integrity during typical synthetic transformations.